

Step-by-Step Guide for Nucleic Acid Labeling with AF 555 Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of nucleic acids with **AF 555 azide** using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." AF 555 is a bright, photostable fluorescent dye with excitation and emission maxima in the orange spectrum, making it an excellent choice for a variety of applications in molecular biology and drug development.

Introduction

Nucleic acid labeling is a fundamental technique in molecular biology for studying the structure, function, and dynamics of DNA and RNA. The covalent attachment of fluorescent dyes, such as AF 555, enables the visualization and quantification of nucleic acids in a wide range of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and next-generation sequencing.

Click chemistry offers a highly efficient and specific method for labeling biomolecules.^{[1][2][3][4]} The reaction involves the formation of a stable triazole linkage between an azide-modified fluorophore (**AF 555 azide**) and an alkyne-modified nucleic acid.^{[1][2][3]} This bioorthogonal reaction is rapid, high-yielding, and occurs under mild conditions, preserving the integrity of the nucleic acid.^{[1][2]}

Key Features of **AF 555 Azide** Labeling:

- **High Specificity:** The azide-alkyne reaction is highly selective and does not interfere with other functional groups present in nucleic acids.[\[3\]](#)
- **Efficiency:** The copper-catalyzed reaction proceeds with high efficiency, often achieving near-quantitative labeling.[\[1\]](#)[\[5\]](#)
- **Versatility:** This method can be used to label various types of nucleic acids, including DNA, RNA, and oligonucleotides.
- **Photostability:** AF 555 is a photostable fluorophore, allowing for robust imaging and analysis.[\[6\]](#)

Quantitative Data Summary

The efficiency of nucleic acid labeling with **AF 555 azide** can be assessed by determining the degree of labeling (DOL), often expressed as the dye-to-base ratio. The following tables provide typical performance data and the key spectral properties of AF 555.

Table 1: Typical Labeling Efficiency and Yields

Parameter	Typical Value	Notes
Labeling Efficiency	> 90%	Efficiency can be influenced by the purity of the nucleic acid and reagents.
Final Product Yield	85 - 95%	Yields are dependent on the purification method used after the labeling reaction. [5]
Dye-to-Oligonucleotide Ratio	1:1 (for terminal labeling)	For oligonucleotides with a single alkyne modification.
Dye-to-Base Ratio (for internal labeling)	1 dye per 20-50 bases	This can be controlled by the incorporation rate of alkyne-modified nucleotides.

Table 2: Spectral Properties of AF 555

Property	Value
Excitation Maximum (λ_{ex})	555 nm[7]
Emission Maximum (λ_{em})	565 nm[7]
Molar Extinction Coefficient (ϵ)	150,000 $\text{cm}^{-1}\text{M}^{-1}$ [7]
Quantum Yield (Φ)	~0.1[8]

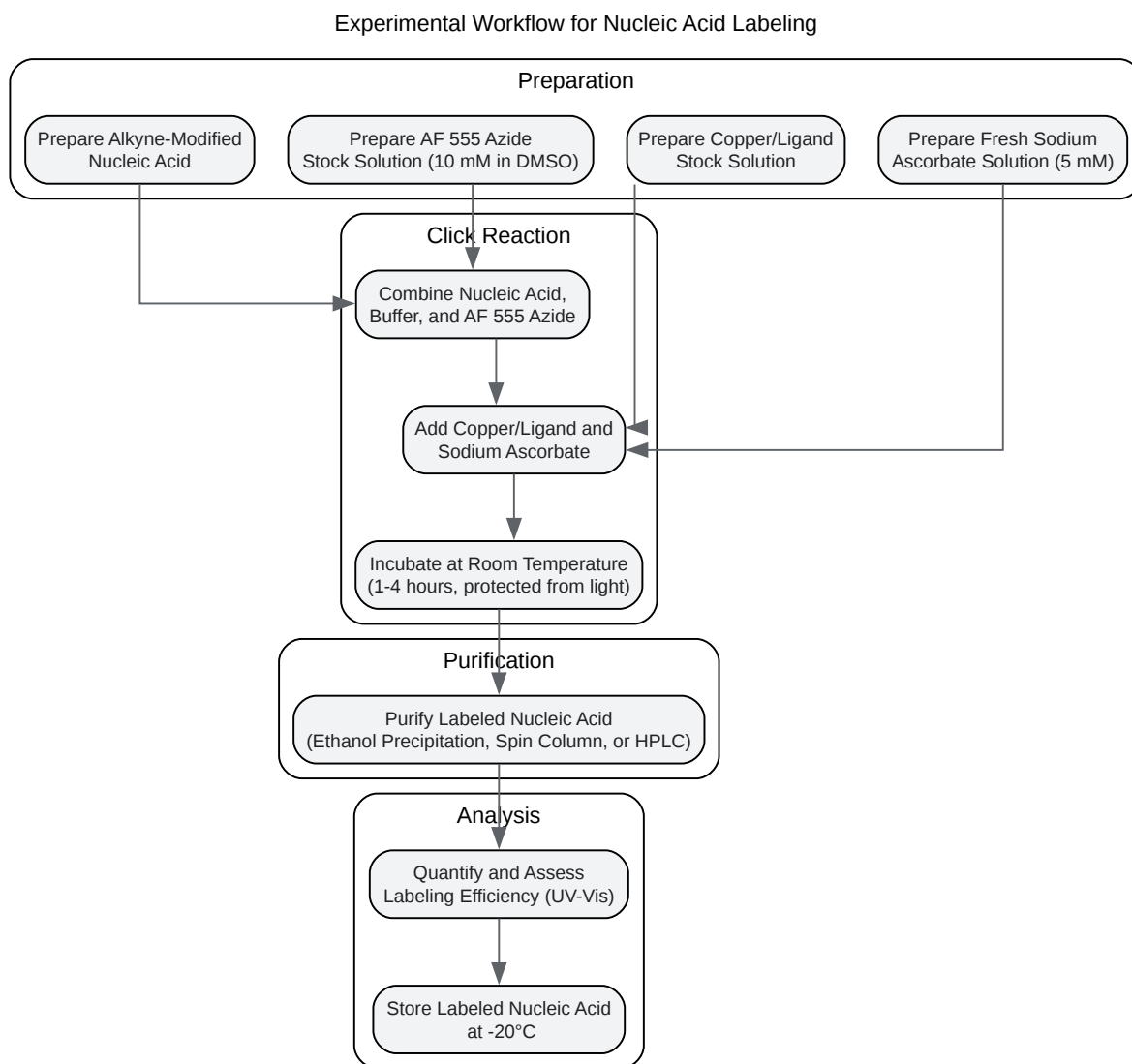
Experimental Protocols

This section provides a detailed, step-by-step protocol for the copper-catalyzed click chemistry labeling of alkyne-modified nucleic acids with **AF 555 azide**.

Materials and Reagents

- Alkyne-modified DNA or RNA (e.g., with a 5'-ethynyl or internal alkyne modification)
- AF 555 Azide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Copper(II) Sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
- Sodium Ascorbate (freshly prepared)
- Triethylammonium Acetate (TEAA) buffer (2 M, pH 7.0)
- Nuclease-free water
- Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC system)

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

A diagram illustrating the step-by-step workflow for labeling nucleic acids with **AF 555 azide**.

Step-by-Step Protocol

1. Preparation of Stock Solutions:

- **AF 555 Azide** Stock (10 mM): Dissolve the appropriate amount of **AF 555 azide** in anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.
- Copper(II)-Ligand Stock (10 mM): Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of THPTA or TBTA in nuclease-free water. To prepare the final stock, mix one part CuSO₄ solution with five parts ligand solution. This will result in a 1:5 molar ratio of copper to ligand.
- Sodium Ascorbate Stock (5 mM): Dissolve sodium ascorbate in nuclease-free water to a final concentration of 5 mM. This solution should be prepared fresh for each experiment as it is prone to oxidation.[\[3\]](#)

2. Click Reaction Setup:

- In a microcentrifuge tube, combine the following reagents in the specified order:
 - Alkyne-modified nucleic acid (e.g., 1 nmol)
 - 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M[\[3\]](#)[\[9\]](#)
 - Nuclease-free water to bring the volume to the desired reaction volume (e.g., 40 µL)
 - **AF 555 Azide** stock solution (e.g., 2 µL of 10 mM stock for a 2-fold molar excess over the nucleic acid)
- Vortex the mixture gently.
- Add the Copper(II)-Ligand stock solution to a final concentration of 0.5 mM.
- Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2.5 mM.
- Vortex the reaction mixture gently but thoroughly.

3. Incubation:

- Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time can be optimized depending on the specific nucleic acid and desired labeling efficiency.

4. Purification of Labeled Nucleic Acid:

- It is crucial to remove unreacted **AF 555 azide** and the copper catalyst. Common purification methods include:
 - Ethanol Precipitation: For larger DNA/RNA fragments. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol.
 - Spin Column Purification: Use a commercially available nucleic acid purification spin column suitable for the size of your nucleic acid.
 - High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is recommended for oligonucleotides to ensure high purity.^[7]

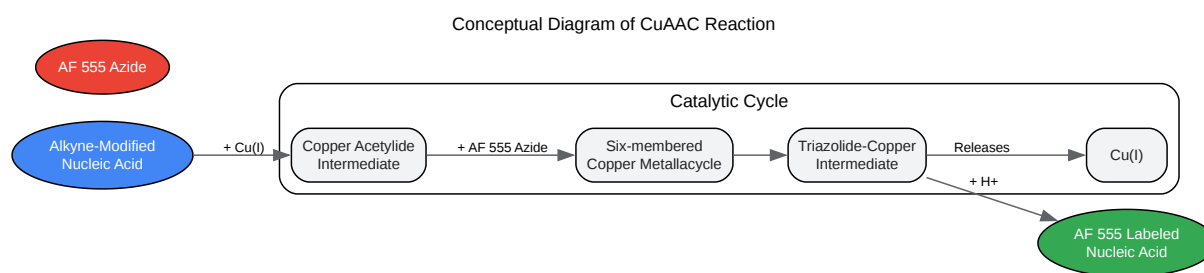
5. Quantification and Determination of Labeling Efficiency:

- Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for nucleic acid) and 555 nm (for AF 555) using a spectrophotometer.
- Calculate the concentration of the nucleic acid:
 - $\text{Corrected } A_{260} = A_{260} - (A_{555} \times 0.08)$
 - $\text{Nucleic Acid Concentration } (\mu\text{M}) = (\text{Corrected } A_{260} / \epsilon_{260}) \times 1,000,000$
 - ϵ_{260} is the molar extinction coefficient of the nucleic acid.
- Calculate the concentration of the dye:
 - $\text{Dye Concentration } (\mu\text{M}) = (A_{555} / 150,000) \times 1,000,000$
- Calculate the Degree of Labeling (DOL) or Dye-to-Base Ratio:

- $DOL = \text{Dye Concentration} / \text{Nucleic Acid Concentration}$

Signaling Pathways and Logical Relationships

The core of this labeling technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The following diagram illustrates the catalytic cycle.



[Click to download full resolution via product page](#)

A simplified representation of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

In this reaction, Cu(I) acts as a catalyst to facilitate the cycloaddition between the terminal alkyne on the nucleic acid and the azide group on the AF 555 dye, resulting in the formation of a stable 1,4-disubstituted triazole ring.[10][11] Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalytic species in situ.[10]

Troubleshooting

Table 3: Common Issues and Solutions

Issue	Possible Cause	Recommended Solution
Low Labeling Efficiency	Inactive AF 555 azide due to hydrolysis.	Use anhydrous DMSO for stock solutions and store properly at -20°C, protected from light and moisture.
Oxidized sodium ascorbate.	Prepare a fresh solution of sodium ascorbate immediately before use.	
Impure nucleic acid sample (e.g., presence of primary amines like Tris buffer).	Purify the nucleic acid sample before the labeling reaction.	
High Background Fluorescence	Incomplete removal of unreacted AF 555 azide.	Optimize the purification method. For oligonucleotides, HPLC is highly recommended.
Degradation of Nucleic Acid	Nuclease contamination.	Use nuclease-free water, tubes, and pipette tips throughout the procedure.
Excessive copper concentration.	Ensure the correct concentration of the copper-stabilizing ligand is used.	

Conclusion

The use of **AF 555 azide** in conjunction with click chemistry provides a robust and versatile platform for the fluorescent labeling of nucleic acids. The high efficiency, specificity, and mild reaction conditions make this an ideal method for a wide array of applications in research and drug development. By following the detailed protocols and troubleshooting guide provided, researchers can achieve reliable and reproducible labeling of their nucleic acid samples for downstream analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. rna.bocsci.com [rna.bocsci.com]
- 5. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alexa 555 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- To cite this document: BenchChem. [Step-by-Step Guide for Nucleic Acid Labeling with AF 555 Azide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377213#step-by-step-guide-for-nucleic-acid-labeling-with-af-555-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com